molecular formula C15H14N4O B3019191 1-[7-Methyl-2-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone CAS No. 886152-33-6

1-[7-Methyl-2-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone

Cat. No.: B3019191
CAS No.: 886152-33-6
M. Wt: 266.304
InChI Key: IIGFGFWOWDHMQR-UHFFFAOYSA-N
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Description

1-[7-Methyl-2-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a triazole ring fused to a pyrimidine ring, with a methyl group and a 4-methylphenyl group attached, making it a unique and potentially bioactive molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[7-Methyl-2-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone can be achieved through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, providing good yields in a short reaction time . Another method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as NaOCl, Pb(OAc)4, or MnO2 .

Industrial Production Methods

Industrial production of this compound may involve scale-up of the aforementioned synthetic routes. The use of microwave irradiation in an industrial setting can be optimized for large-scale production, ensuring high yields and purity of the final product. Additionally, continuous flow reactors can be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-[7-Methyl-2-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanone group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted triazolopyrimidines.

Scientific Research Applications

1-[7-Methyl-2-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[7-Methyl-2-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methylphenyl group and the ethanone moiety differentiates it from other triazolopyrimidines, potentially enhancing its activity and selectivity in various applications.

Properties

IUPAC Name

1-[7-methyl-2-(4-methylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O/c1-9-4-6-12(7-5-9)14-17-15-16-8-13(11(3)20)10(2)19(15)18-14/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIGFGFWOWDHMQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=C(C=NC3=N2)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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